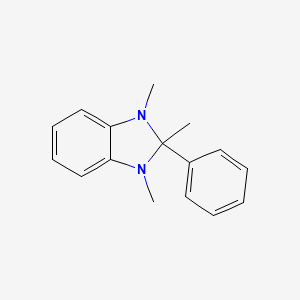![molecular formula C22H25N3O3 B5781566 N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide](/img/structure/B5781566.png)
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide core substituted with diethyl, methoxy, and quinoxalinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-methoxy-4-hydroxybenzoic acid with diethylamine under acidic conditions.
Introduction of the Quinoxalinyl Group: The quinoxalinyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 3-methylquinoxaline-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Methoxylation: The final step involves the methoxylation of the benzamide intermediate using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxalinyl group to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-diethyl-4-methoxy-3-(methoxymethoxy)benzamide
- N,N-diethyl-3-methoxy-4-(quinoxalin-2-yl)methoxybenzamide
Uniqueness
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide is unique due to the presence of the 3-methylquinoxalinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-25(6-2)22(26)16-11-12-20(21(13-16)27-4)28-14-19-15(3)23-17-9-7-8-10-18(17)24-19/h7-13H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKQBMMWAXEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

![3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5781497.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PHENYLBUTANAMIDE](/img/structure/B5781523.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5781533.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5781541.png)

![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)



![6-hydroxy-5-[(2-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B5781586.png)
